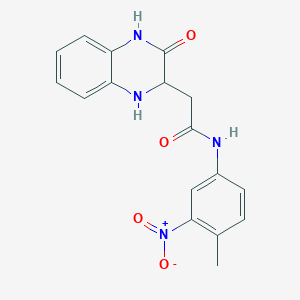
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group and a tetrahydroquinoxalinone moiety, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylphenylamine to form 4-methyl-3-nitroaniline. This intermediate is then reacted with 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl chloride under basic conditions to yield the final product.
-
Nitration of 4-methylphenylamine
Reagents: Concentrated nitric acid, sulfuric acid.
Conditions: Low temperature (0-5°C) to control the reaction rate and prevent over-nitration.
-
Acylation reaction
Reagents: 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl chloride, base (e.g., triethylamine).
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and acylation steps, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Conditions: Mild temperatures and pressures for catalytic hydrogenation.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Solvent like dimethylformamide (DMF), moderate temperatures.
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Major Products
Reduction: Converts the nitro group to an amine, yielding N-(4-methyl-3-aminophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Can lead to the formation of nitroso or hydroxylamine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The tetrahydroquinoxalinone moiety may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Similar structure but without the methyl group, potentially altering its chemical properties and applications.
Uniqueness
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to the presence of both the nitrophenyl and tetrahydroquinoxalinone groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-6-7-11(8-15(10)21(24)25)18-16(22)9-14-17(23)20-13-5-3-2-4-12(13)19-14/h2-8,14,19H,9H2,1H3,(H,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUNYQZWEYGYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)
![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)

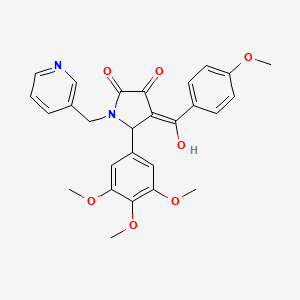
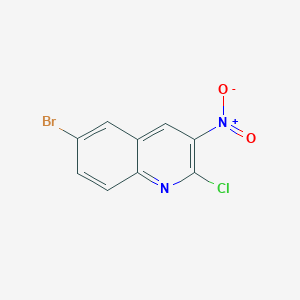
![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)
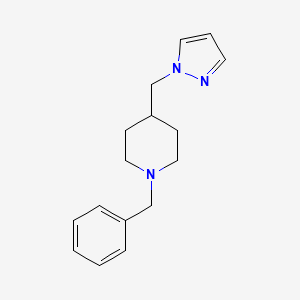
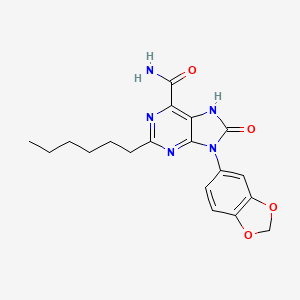
![2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid](/img/structure/B2866815.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2866816.png)

![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)
